N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide is a hybrid molecule combining a 2,6-difluorobenzamide group linked via an ethyl chain to a 2,2'-bithiophene moiety.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NOS2/c18-12-3-1-4-13(19)16(12)17(21)20-9-8-11-6-7-15(23-11)14-5-2-10-22-14/h1-7,10H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCVXBDPIRALTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of 2,2’-bithiophene: This can be achieved through the cross-coupling of 2-halothiophenes using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Attachment of the ethyl linker: The bithiophene is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.
Formation of the difluorobenzamide: The final step involves the reaction of the ethyl-bithiophene intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The difluorobenzamide group can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide has several scientific research applications:
Organic Electronics: The bithiophene moiety makes it a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its conjugated structure and electronic properties.
Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide depends on its application:
Comparison with Similar Compounds
Key Comparative Data
Research Implications and Gaps
- Activity Profile: The target compound’s bithiophene moiety may confer unique advantages in receptor binding (e.g., π-π interactions) compared to thiadiazole or anthracene-based analogs.
- Synthetic Optimization : Lessons from Stille couplings () and carbodiimide-mediated amidation () could guide scalable synthesis.
- Toxicity : While highlights liver damage risks for the anthracene derivative, the target compound’s bithiophene may alter metabolic pathways, necessitating toxicity studies.
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